molecular formula C10H21NO3 B015063 5-(Boc-amino)-1-pentanol CAS No. 75178-90-4

5-(Boc-amino)-1-pentanol

Cat. No.: B015063
CAS No.: 75178-90-4
M. Wt: 203.28 g/mol
InChI Key: DDGNGFVNTZJMMZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-(Boc-amino)-1-pentanol (CAS 75178-90-4) is a bifunctional compound with a hydroxyl group (-OH) at the terminal carbon and a tert-butoxycarbonyl (Boc)-protected amine (-NHBoc) at the fifth carbon. Its molecular formula is C₁₀H₂₁NO₃, with a molecular weight of 203.28 g/mol . Key physical properties include a density of 0.999 g/cm³, a boiling point of 318.4°C, and a melting point of 146.3°C . The Boc group enhances lipophilicity, making it less water-soluble compared to its unprotected counterpart .

Applications This compound is widely used as a linker or initiator in polymer chemistry. For example, it facilitates the synthesis of poly(ε-caprolactone) (PCL) via ring-opening polymerization, enabling the creation of block copolymers for drug delivery systems . Its Boc-protected amine allows selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), making it ideal for controlled synthesis of biomolecules like anthraquinone-oligopeptide conjugates .

Stability and Handling this compound is moisture-sensitive and must be stored away from acids, bases, oxidizing agents, and active metals. It is stable under dry conditions but degrades upon exposure to incompatible materials .

Preparation Methods

Boc Protection of 5-Aminopentanol: Primary Synthetic Route

The most widely documented method for synthesizing 5-(Boc-amino)-1-pentanol involves the direct protection of 5-aminopentanol using di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc₂O, forming a stable carbamate linkage.

Reaction Conditions and Optimization

Key parameters include:

  • Solvent Systems : Tetrahydrofuran (THF), acetonitrile, or biphasic chloroform/water mixtures are preferred for balancing solubility and reaction efficiency . Methanol and dioxane are less common due to competing side reactions.

  • Bases : Sodium bicarbonate (NaHCO₃) is frequently used in biphasic systems, while 4-dimethylaminopyridine (DMAP) or sodium hydroxide (NaOH) accelerates the reaction in homogeneous phases .

  • Stoichiometry : A molar ratio of 1:2–3 (amine:Boc₂O) ensures complete conversion, with 1–1.5 equivalents of base to neutralize the generated carbonic acid .

A representative protocol involves dissolving 5-aminopentanol in THF, adding Boc₂O and NaHCO₃, and stirring at 40°C for 12 hours. The crude product is isolated via extraction with ethyl acetate and purified by column chromatography, yielding >97% purity .

Challenges and Mitigation

  • Moisture Sensitivity : The Boc group is prone to hydrolysis, necessitating anhydrous conditions during synthesis and storage .

  • Byproduct Formation : Excess Boc₂O may lead to di-Boc-protected species, which are minimized by controlled reagent addition and temperature .

Alternative Synthetic Routes

Reductive Amination of Pentanol Derivatives

A patent-described method (US7229981B2) involves reductive amination of 5-oxopentanol precursors. For example, 5-oxopentanol is treated with ammonium acetate and sodium cyanoborohydride in methanol, followed by Boc protection . While this route avoids handling free amines, it requires stringent pH control and yields are often lower (~70–80%) compared to direct protection .

Enzymatic Resolution

Racemic 5-aminopentanol can be resolved using lipases or esterases in the presence of acylating agents (e.g., ethyl methoxyacetate), yielding enantiomerically pure intermediates prior to Boc protection . This method is niche but valuable for producing optically active variants for pharmaceutical applications.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Solvent Selection : Biphasic chloroform/water systems reduce flammability risks and simplify product isolation .

  • Catalytic DMAP : Substoichiometric DMAP (0.1–0.2 eq) enhances reaction rates without increasing costs .

  • Continuous Flow Systems : Patent WO2016011390 highlights flow chemistry setups that improve heat dissipation and scalability for Boc protection reactions .

Characterization and Quality Control

Critical physicochemical properties of this compound include:

PropertyValueMethod
Boiling Point318.4±25.0 °C (Predicted)Computational
Density1.00 g/mL at 20°CExperimental
SolubilityChloroform, Ethyl AcetateEmpirical
Purity>97% (GC)Vendor Data

Spectroscopic characterization via ¹H NMR (δ 1.44 ppm for Boc tert-butyl group) and IR (stretching at ~1680 cm⁻¹ for carbamate C=O) confirms structural integrity .

ManufacturerSolventBaseTemperaturePurity
TCI ChemicalTHFNaHCO₃40°C>97%
Alfa AesarAcetonitrileDMAPRT96%
TRCChloroformNaOHRT95%

TCI’s method achieves higher purity through optimized stoichiometry and prolonged stirring, whereas Alfa Aesar’s room-temperature protocol reduces energy costs .

Chemical Reactions Analysis

Types of Reactions

5-(Boc-amino)-1-pentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents like thionyl chloride or tosyl chloride can be used to convert the hydroxyl group into a better leaving group, facilitating substitution reactions.

Major Products Formed

    Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.

    Reduction: The major product is a primary amine.

    Substitution: The major products depend on the substituent introduced, such as alkyl or aryl groups.

Scientific Research Applications

Organic Synthesis

5-(Boc-amino)-1-pentanol serves as a versatile intermediate in organic synthesis. It is often utilized as a linker in the preparation of various compounds, particularly in peptide synthesis and polymer chemistry.

Key Reactions Involving this compound

Reaction TypeDescriptionReference
Acylation Reacts with acyl chlorides to form amides.
Deprotection The Boc group can be removed under acidic conditions to yield 5-amino-1-pentanol.
Coupling Reactions Used to create peptide bonds through coupling with activated carboxylic acids.

Biochemical Applications

In biochemistry, this compound is employed as a linker for studying protein-protein interactions and enzyme activities. Its ability to form stable linkages makes it suitable for creating affinity resins that purify proteins.

Case Study: Protein Purification

A study demonstrated the use of this compound as a linker for synthesizing N-acetylneuraminic acid analogues. These analogues were successfully coupled to CNBr-activated Sepharose 4B, leading to efficient purification of sialic acid-recognizing proteins such as Vibrio cholerae sialidase and trans-sialidase from Trypanosoma cruzi, achieving high yields in protein isolation .

Pharmaceutical Research

The compound is increasingly recognized in pharmaceutical research for its role in developing peptide-based therapeutics. Its structural properties allow for the creation of bioactive molecules with enhanced pharmacological profiles.

Applications in Drug Development

  • Peptide Therapeutics : Used as a building block for synthesizing therapeutic peptides that target specific biological pathways.
  • Chiral Separation Media : Incorporated into polymeric materials for chiral separations, enhancing the efficiency of enantiomeric separations in drug formulations .

Material Science

This compound has applications in material science, particularly in creating functionalized polymers that exhibit specific chemical properties.

Polymeric Applications

Application TypeDescriptionReference
Chiral Stationary Phases Used to prepare chiral separation media with excellent enantioselectivities.
Functionalized Beads Contributes to the synthesis of porous methacrylate beads for various applications including chromatography.

Mechanism of Action

The mechanism of action of 5-(Boc-amino)-1-pentanol primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine. This selective protection allows for the stepwise synthesis of complex molecules without interference from the amino group. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .

Comparison with Similar Compounds

1-Pentanol (C₅H₁₁OH)

  • Structure : A primary alcohol with a hydroxyl group at the terminal carbon.
  • Applications : Primarily used as a solvent or flavoring agent due to its mild odor. Detected in food products (e.g., Eriocheir sinensis) and alcoholic beverages, but contributes minimally to flavor due to high olfactory thresholds .
  • Used in thermal energy storage as a diester precursor (e.g., diesters synthesized with succinic acid exhibit phase-change transitions between -32°C and 46°C) .
  • Physical Properties : Lower molecular weight (88.15 g/mol), higher water solubility compared to Boc derivatives .

5-Amino-1-pentanol (C₅H₁₃NO)

  • Structure : Features a free amine (-NH₂) and hydroxyl group.
  • Applications : A building block in organic synthesis (e.g., precursor for cyclen derivatives in biomimetic ligands) .
  • Key Differences : The unprotected amine is highly reactive and toxic (rat oral LD₅₀: 500 mg/kg ) . Requires careful handling due to instability with acids, copper, and oxidizing agents .
  • Physical Properties : Lower molecular weight (103.17 g/mol) and higher polarity than Boc-protected analogs .

5-(Benzyloxycarbonylamino)-1-pentanol (Z-protected)

  • Structure : Benzyloxycarbonyl (Z) group instead of Boc.
  • Applications: Used in peptide synthesis; the Z group is removed via hydrogenolysis, contrasting with Boc’s acid-sensitive deprotection .
  • Key Differences : Z-group offers orthogonal protection strategies but requires specialized conditions (e.g., palladium catalysts) .

5-Chloro-1-pentanol (C₅H₁₁ClO)

  • Structure : Terminal hydroxyl group with a chlorine substituent.
  • Applications : Intermediate in organic synthesis (e.g., nucleophilic substitutions). Used to produce agrochemicals and pharmaceuticals .
  • Key Differences: The chlorine atom enhances electrophilicity, enabling reactions like mesylation (e.g., 5-(Boc-amino)pentyl mesylate in cyclen synthesis) .

Key Research Findings

  • Polymer Chemistry: 5-(Boc-amino)-1-pentanol’s dual functionality enables precise control in block copolymer synthesis, critical for micelle-based drug delivery systems .
  • Thermal Stability : Boc-protected derivatives exhibit higher thermal stability compared to free amines, which decompose under acidic or oxidative conditions .
  • Toxicity: Unprotected 5-amino-1-pentanol poses significant toxicity risks, necessitating stringent safety protocols during handling .

Biological Activity

5-(Boc-amino)-1-pentanol, a compound with the chemical formula C8H17NO2, is a derivative of 1-pentanol that features a tert-butoxycarbonyl (Boc) protecting group on the amino functional group. This compound has gained attention in medicinal chemistry for its potential biological activities, particularly in the context of drug development and synthesis.

  • Molecular Weight: 159.23 g/mol
  • CAS Number: 75178-90-4
  • Structure:
    Boc NH C4H10OH\text{Boc NH C}_4\text{H}_{10}\text{OH}

The presence of the Boc group enhances the stability and solubility of the compound, making it a useful intermediate in organic synthesis.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing amino alcohol functionalities have been tested against various bacterial strains, showing effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Anticonvulsant Activity

Research has explored the anticonvulsant potential of amino alcohol derivatives. In one study, compounds structurally related to this compound were evaluated using the maximal electroshock (MES) test in animal models. The results indicated that some derivatives demonstrated protective effects comparable to established anticonvulsants like phenytoin, suggesting a promising profile for further development in epilepsy treatment .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of this compound and its analogs against various cancer cell lines. The WST-1 assay was employed to determine cell viability after treatment with different concentrations of the compound. Results showed that certain analogs exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblasts, indicating potential for therapeutic use with minimized side effects .

Case Studies

  • Antimicrobial Efficacy : A study published in Medicinal Chemistry examined a series of Boc-protected amino alcohols, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, displaying notable inhibition zones in agar diffusion assays.
  • Anticonvulsant Screening : In an experimental setup involving rodent models, compounds derived from this compound were administered at varying doses. The ED50 values were calculated based on seizure protection rates, revealing some compounds with significantly higher efficacy than traditional treatments .
  • Cytotoxicity Profiling : A comparative analysis was conducted on several amino alcohol derivatives using multiple cancer cell lines (e.g., HeLa, MCF-7). The study found that while some derivatives were cytotoxic at low micromolar concentrations, others showed negligible effects on normal cells, highlighting their potential as selective anticancer agents .

Q & A

Q. Basic: What are the standard synthetic routes and purification methods for 5-(Boc-amino)-1-pentanol?

This compound is typically synthesized via Boc-protection of 5-amino-1-pentanol using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The reaction is monitored by thin-layer chromatography (TLC) to confirm completion. Purification involves liquid-liquid extraction to remove unreacted reagents, followed by column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) to isolate the product . For large-scale synthesis, recrystallization from a non-polar solvent like hexane may be employed to enhance purity. The compound’s low water solubility necessitates careful drying over anhydrous sodium sulfate or molecular sieves before storage .

Q. Basic: What analytical techniques are recommended for characterizing this compound?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H-NMR confirms the Boc-protected amine (δ ~1.4 ppm for tert-butyl group) and hydroxyl proton (δ ~1.6 ppm, broad) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns with UV detection at 210–220 nm.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~3350 cm1^{-1} (O-H stretch) and ~1680 cm1^{-1} (C=O stretch of carbamate) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (203.28 g/mol) .

Q. Advanced: How does this compound function as an initiator in copolymer synthesis?

This compound serves as a heterobifunctional initiator in ring-opening polymerization (ROP) of ε-caprolactone. The hydroxyl group initiates ROP, while the Boc-protected amine allows post-polymerization functionalization. For example, in synthesizing OPDMA-PCL copolymers, this compound is activated with diphenyl phosphate, followed by sequential ROP and atom transfer radical polymerization (ATRP) . After polymerization, the Boc group is deprotected under acidic conditions (e.g., TFA/DCM) to expose the primary amine for conjugation with targeting ligands in drug delivery systems .

Q. Advanced: How can experimental design optimize reaction conditions for this compound in polymer synthesis?

Central Composite Design (CCD) is effective for optimizing variables such as initiator concentration, agitation rate, and reaction time. For example, Design Expert software can generate 20 experimental runs to model responses like polymer yield and monomer composition. Statistical analysis (ANOVA, Fisher’s F-test) identifies significant factors, while 3D surface plots visualize interactions between variables . For reproducibility, maintain inert conditions (argon/nitrogen atmosphere) to prevent oxidation of the hydroxyl group .

Q. Advanced: What are the stability considerations for storing and handling this compound?

The compound is sensitive to moisture and heat. Store at 2–8°C in airtight, amber glass containers under nitrogen to prevent hydrolysis of the Boc group. Avoid contact with strong acids/bases, which can cleave the carbamate bond. Toxicity data (oral rat LD50_{50}: 500 mg/kg) and irritation risks (Xi classification) mandate PPE (gloves, goggles) and fume hood use during handling .

Q. Advanced: How do molecular interactions of this compound influence its solubility in ternary solvent systems?

In systems like OMP + 1-pentanol + n-hexane, hydrogen bonding between the hydroxyl group and polar solvents (e.g., DMF) enhances solubility. Excess acoustic impedance and adiabatic compressibility measurements reveal charge-transfer interactions, validated via Chi-square tests against theoretical models (Van Dael’s Ideal Mixing Relation). Solubility can be tuned by adjusting solvent polarity or using co-solvents like ethanol .

Q. Basic: What safety protocols are critical when working with this compound?

  • Inhalation/Contact : Use fume hoods and PPE. For exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention .
  • Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste. Avoid release into waterways due to aquatic toxicity (WGK Germany: 3) .

Q. Advanced: What role does this compound play in drug delivery systems?

It enables synthesis of pH-responsive micelles for cancer therapeutics. For example, Boc-deprotected amine-functionalized poly(ε-caprolactone) copolymers self-assemble into micelles in aqueous media, encapsulating hydrophobic drugs. In vitro studies demonstrate controlled release under acidic tumor microenvironments (pH ~6.5), enhancing therapeutic efficacy .

Properties

IUPAC Name

tert-butyl N-(5-hydroxypentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8-12/h12H,4-8H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGNGFVNTZJMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403473
Record name 5-(Boc-amino)-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264323
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

75178-90-4
Record name 1,1-Dimethylethyl N-(5-hydroxypentyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75178-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Boc-amino)-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(5-hydroxypentyl)carbamate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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